molecular formula C9H5BrClN B3027029 4-Bromo-8-chloroisoquinoline CAS No. 1215767-86-4

4-Bromo-8-chloroisoquinoline

Cat. No. B3027029
CAS RN: 1215767-86-4
M. Wt: 242.50
InChI Key: AMMJKPXUAMAVCA-UHFFFAOYSA-N
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Description

4-Bromo-8-chloroisoquinoline is a halogenated isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms on the isoquinoline scaffold can significantly influence its reactivity and interaction with biological targets. Although the specific compound 4-Bromo-8-chloroisoquinoline is not directly mentioned in the provided papers, the synthesis and properties of similar halogenated quinolines and isoquinolines are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of halogenated quinolines, such as 6-bromo-4-methylquinolin-2(1H)-one, involves a condensation reaction followed by cyclization, known as the Knorr reaction . Similarly

Scientific Research Applications

Chemical Reactions and Synthesis

4-Bromo-8-chloroisoquinoline has been studied for its role in various chemical reactions and synthetic processes. For example, it is involved in the reactions of 4-halogenoisoquinolines with potassium amide in liquid ammonia, leading to the formation of diverse compounds like 1-amino-4-halogenoisoquinolines through Chichibabin-type reactions (Sanders, Dijk, & Hertog, 2010). Additionally, 4-Bromo-8-chloroisoquinoline is used in the Knorr synthesis of quinolin-2(1H)-one derivatives, which are important in the study of infectious diseases (Wlodarczyk et al., 2011).

Photolabile Protecting Groups

Research indicates that brominated hydroxyquinoline, a compound related to 4-Bromo-8-chloroisoquinoline, can be used as a photolabile protecting group for carboxylic acids. This application is significant in biological studies as it provides a method to control the release of biological messengers in vivo through light-induced photolysis (Fedoryak & Dore, 2002).

Antitumor and Cytotoxic Studies

8-Hydroxyquinoline derived thiosemicarbazones, which can be synthesized from compounds including 4-Bromo-8-chloroisoquinoline, have been subjected to in vitro cytotoxicity studies. These studies show that such compounds enhance antiproliferative activity against cancer cell lines, suggesting their potential use in cancer treatment (Kotian et al., 2021).

Optoelectronic and Nonlinear Properties

The exploration of charge transport properties of hydroquinoline derivatives, including those related to 4-Bromo-8-chloroisoquinoline, reveals their potential as efficient multifunctional materials due to their structural, electronic, and optical properties. Such insights are valuable in the development of new materials for various technological applications (Irfan et al., 2020).

Safety and Hazards

The safety information for 4-Bromo-8-chloroisoquinoline includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

4-bromo-8-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMJKPXUAMAVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309296
Record name 4-Bromo-8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-chloroisoquinoline

CAS RN

1215767-86-4
Record name 4-Bromo-8-chloroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215767-86-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-8-chloroisoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID901309296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-8-chloroisoquinoline
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Synthesis routes and methods

Procedure details

To a solution of 8-chloroisoquinoline (1.0 g, 6.1 mmol) in nitrobenzene (20 mL) at 180° C. was added bromine (0.35 mL, 6.7 mmol) over 10 min. Heating and stirring were continued for 2 hours. The mixture was allowed to cool to about 80° C., then 2M HCl in Et2O (5 mL) was added, followed by Et2O (5 mL) and hexanes (60 mL). The resulting slurry was filtered, washed with hexane and dried. The collected solid was dissolved in water, then the solution was adjusted to pH 9 with Na2CO3 (aq). The solution was extracted with EtOAc. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified by silica gel chromatography eluting with 0-20% EtOAc/hexanes to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 9.62 (s, 1H); 8.83 (s, 1H); 8.13 (t, J=5.0 Hz, 1H); 7.74 (d, J=5.0 Hz, 2H). LC6: 4.08 min, (M+H): 242.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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